

Technical Support Center: Improving the Degree of Conversion of DEGDMA Monomers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Diethylene glycol dimethacrylate*

Cat. No.: B134921

[Get Quote](#)

Welcome to the technical support center for **diethylene glycol dimethacrylate** (DEGDMA) monomer polymerization. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to achieving a high degree of conversion in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the degree of conversion (DC) and why is it crucial?

The degree of conversion (DC) refers to the percentage of monomer double bonds (C=C) that have been converted into single bonds (C-C) to form a polymer network during polymerization. [1] A low DC can compromise the material's physicochemical and mechanical properties.[2][3] Furthermore, inadequate curing can lead to an increase in the amount of unreacted residual monomer, which may leach from the polymer matrix and reduce the material's biocompatibility. [2][3][4]

Q2: What are the typical factors influencing the degree of conversion of dimethacrylate monomers?

Several factors can significantly impact the final degree of conversion. These include:

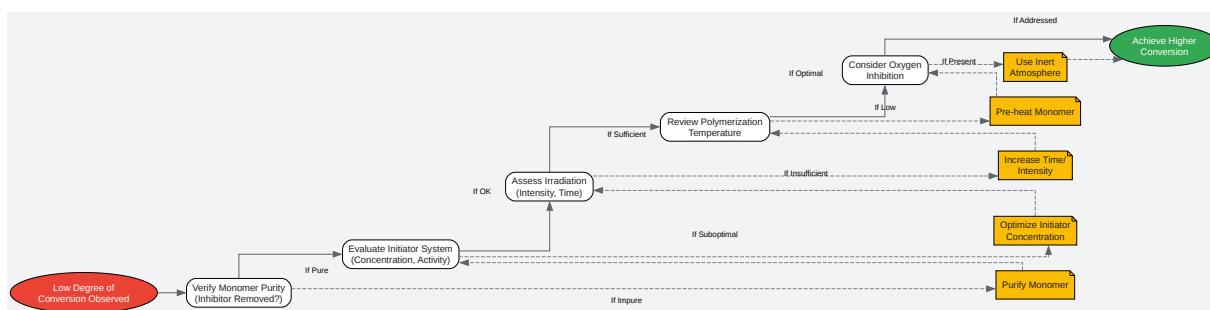
- **Initiation System:** The type and concentration of the photoinitiator and any co-initiators or accelerators are critical.[2][3][5]

- Irradiation Conditions: The intensity and duration of the light source used for photopolymerization directly affect the reaction kinetics.[2][3][6]
- Temperature: The polymerization temperature influences monomer mobility and reaction rates.[6][7][8]
- Monomer Composition: The chemical structure of the monomers and the viscosity of the resin mixture play a significant role.[2][3][6] For instance, copolymerizing a high viscosity monomer like Bis-GMA with a more flexible, lower viscosity monomer like TEGDMA (a related dimethacrylate) can improve the DC.[2][3][4]
- Presence of Inhibitors: Inhibitors are added to monomers to prevent spontaneous polymerization during storage and must be removed before use.[9][10]

Q3: How is the degree of conversion typically measured?

The most common method for determining the DC of dimethacrylate polymers is Fourier Transform Infrared (FTIR) spectroscopy.[1][2][3][11] This technique measures the decrease in the absorption intensity of the methacrylate C=C stretching vibration band, typically found around 1637 cm^{-1} , during polymerization.[2][3] The DC is calculated by comparing the peak height of this aliphatic C=C bond against an internal standard, often an aromatic C=C bond from a monomer like Bis-GMA, before and after curing.[1][2] Other methods include differential scanning calorimetry (DSC) and surface microhardness tests.[1][6]

Troubleshooting Guide: Low Degree of Conversion


This guide provides a systematic approach to identifying and resolving the common causes of low monomer conversion.

Q1: My polymerization is resulting in an unexpectedly low degree of conversion. What are the most common culprits?

Low conversion is a frequent issue that can often be traced back to several key areas:

- Reagent Purity: Impurities in the monomer, such as water or residual inhibitors from storage, can terminate the polymerization reaction.[12] Ensure your DEGDMA and any co-monomers have had inhibitors removed.[9]

- Initiator System Issues: The photoinitiator may be deactivated, used at an incorrect concentration, or be unsuitable for your specific experimental setup. The ratio of photosensitizer to amine accelerator is also critical.[11][12]
- Inadequate Irradiation: The light intensity might be too low, or the exposure time too short to achieve complete polymerization, especially in thick samples.[2][3][13]
- Suboptimal Temperature: Low ambient temperatures can increase the viscosity of the monomer mixture, restricting the mobility of reactive species and thus hindering polymerization.[7]
- Oxygen Inhibition: Oxygen can interact with free radicals, inhibiting the polymerization process, particularly at the surface exposed to air.

[Click to download full resolution via product page](#)

Caption: Troubleshooting workflow for low monomer conversion.

Q2: How does the photoinitiator system impact the degree of conversion?

For photopolymerization, a binary photoinitiator system is often used, typically consisting of a photosensitizer (e.g., camphorquinone, CQ) and an amine reducing agent or accelerator (e.g., 2-(N,N-dimethylamino)ethyl methacrylate, DMAEMA).[11]

- Concentration: The DC is highly dependent on the concentration of both components. At low CQ concentrations, the DC increases rapidly with increasing amine concentration until it reaches a plateau.[11] Generally, higher initiator concentrations lead to a higher final conversion, but only up to a certain point, after which light screening effects can reduce efficiency.[5][14][15] At CQ concentrations of 0.5 mol% and above, plateau DC values of 75-77% have been achieved in UDMA/TEGDMA systems.[11]
- Type of Amine: The type of amine accelerator used can significantly affect the polymerization rate. Some amines are more efficient than others at regenerating the sensitizer.[13] For example, studies on Bis-GMA/TEGDMA resins have shown the accelerating ability of different amines.[13]

Q3: Can I improve conversion by altering the irradiation time or intensity?

Yes. Both light intensity and exposure time are critical parameters.

- Light Intensity: The maximum rate of polymerization is significantly affected by the intensity of the curing light.[6] Increasing the light intensity generally leads to a higher maximum conversion, especially when polymerizing in the presence of oxygen.[14]
- Exposure Time: A longer exposure time allows for the generation of more free radicals, which can lead to a higher final DC.[13] However, for a given total exposure time, continuous irradiation has been shown to result in higher conversion than sequential (pulsed) illumination.[13]

Q4: Will heating my monomer formulation before curing improve the DC?

Yes, pre-heating the monomer can significantly improve the degree of conversion.[7][8]

- Mechanism: An increased polymerization temperature enhances the mobility of both radicals and monomer molecules.[7] This is primarily due to a reduction in the system's viscosity, which allows for greater conversion before the reaction becomes diffusion-limited (a phenomenon known as autodeceleration).[7]
- Effectiveness: Studies have shown that increasing the temperature from 25°C to 37°C or 50°C increases the DC regardless of the curing mode.[8] Pre-heating can also allow for a reduction in the required exposure time to reach a high DC.[7]

Q5: How does copolymerization with other monomers affect the DC?

Copolymerization is a common strategy to enhance the properties of the final polymer, including the degree of conversion. DEGDMA is often used as a reactive diluent for more viscous monomers like Bis-GMA.

- Viscosity Reduction: The high viscosity of monomers like Bis-GMA can severely limit their conversion when homopolymerized.[2][3][4] Adding a less viscous co-monomer like DEGDMA or TEGDMA increases the mobility of the reacting medium, facilitating a higher DC.[4][6]
- Monomer Reactivity: The chemical structure of the co-monomer also plays a role. For instance, urethane dimethacrylate (UDMA) has been shown to achieve higher conversion rates than Bis-GMA.[16][17] Similarly, TEGDMA generally exhibits a higher conversion rate than Bis-GMA.[1][18] Studies have shown that in Bis-GMA/TEGDMA mixtures, the DC can increase as the Bis-GMA content increases up to 70 wt%, after which it may decrease.[2]

Data Presentation

Table 1: Effect of Amine Accelerator Type on Polymerization Rate

Resin System: Bis-GMA/TEGDMA with Camphorquinone (CQ)

Amine Accelerator	Abbreviation	Relative Accelerating Ability
Ethyl-4-dimethylaminobenzoate	EDMAB	High
4-(N,N-dimethylamino)phenethyl alcohol	DMPOH	High
N,N-3,5-tetramethylaniline	TMA	Medium
Dimethylaminoethylmethacrylate	DMAEMA	Lower
(Data sourced from a comparative study on conversion profiles)[13]		

Table 2: Influence of Temperature on Degree of Conversion (%)

Composite: TetricEvo Ceram (containing dimethacrylates)

Curing Condition	25°C	37°C	50°C
Direct Light Exposure	~58%	~63%	~65%
Through 1.5mm Ceramic	~55%	~62%	~64%
Through 3.0mm Ceramic	~48%	~60%	~62%
(Data adapted from a study on dual-cured resin cements, demonstrating the general principle)[8]			

Table 3: Degree of Conversion for Different Bis-GMA/TEGDMA Compositions

Bis-GMA (wt. %)	TEGDMA (wt. %)	Degree of Conversion (FTIR Method)
20	80	55.30%
30	70	56.41%
40	60	57.17%
50	50	58.98%
60	40	60.15%
70	30	61.34%
80	20	60.99%

(Data sourced from a study on Bis-GMA/TEGDMA polymer networks)[2]

Experimental Protocols

Protocol 1: Determination of Degree of Conversion (DC) by FTIR Spectroscopy

This protocol describes a standard method for measuring the DC of a photopolymerizable dimethacrylate resin system using FTIR in Attenuated Total Reflectance (ATR) mode.

Materials:

- DEGDMA-based monomer resin containing a photoinitiator system.
- FTIR spectrometer with an ATR accessory (e.g., with a diamond or zinc selenide crystal).
- Light-curing unit with known intensity and wavelength output.
- Micropipette.

- Timer.

Procedure:

- Baseline Spectrum (Uncured):

- Place a single drop of the uncured monomer mixture onto the ATR crystal, ensuring it completely covers the crystal surface.
 - Record the FTIR spectrum. This will serve as the baseline or "uncured" reference. Pay close attention to the absorbance peaks for the aliphatic C=C bond (around 1637 cm^{-1}) and the internal reference peak (e.g., an aromatic C=C peak around 1608 cm^{-1} if using Bis-GMA, or a C=O ester peak around 1720 cm^{-1}).[\[2\]](#)[\[3\]](#)

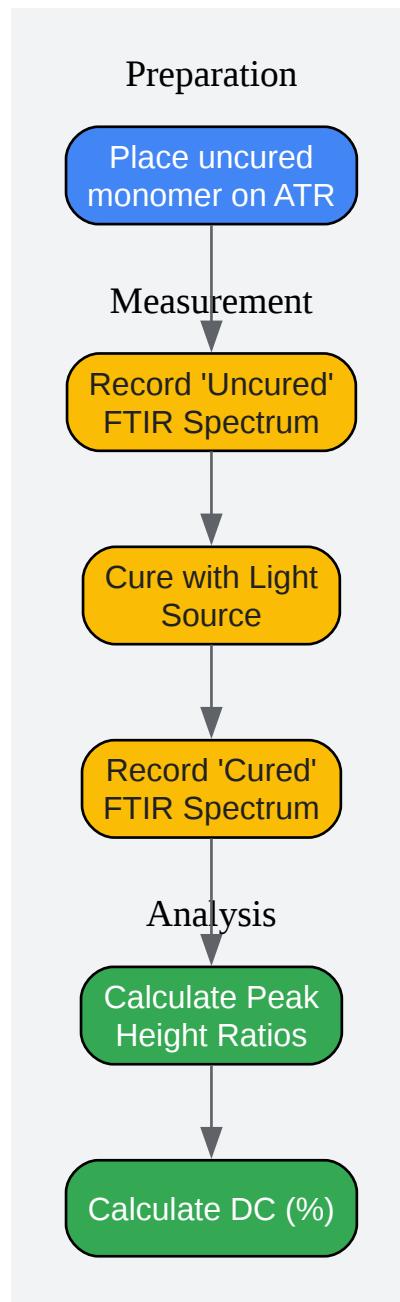
- Photopolymerization (Curing):

- Place a fresh drop of the uncured monomer on the ATR crystal.
 - Position the tip of the light-curing unit at a standardized distance from the sample.
 - Cure the sample for the desired length of time (e.g., 20, 40, or 60 seconds).

- Final Spectrum (Cured):

- Immediately after the light-curing period is complete, record the FTIR spectrum of the now-polymerized sample.

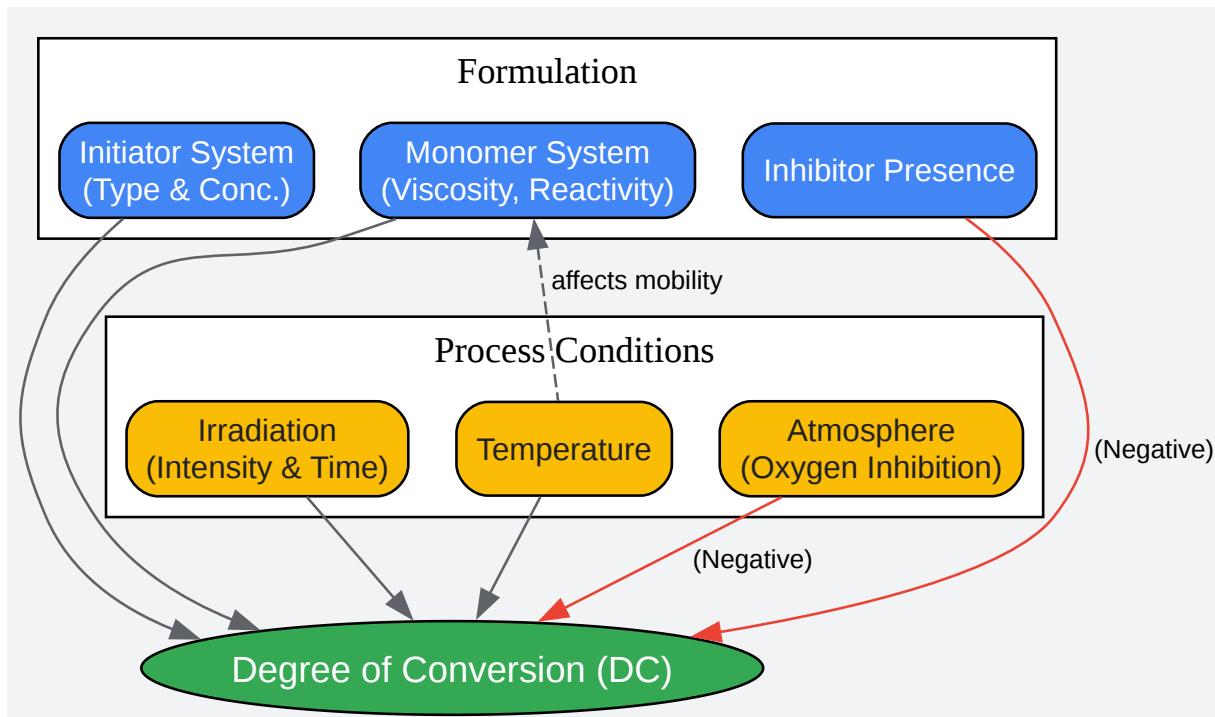
- Calculation of DC:


- The degree of conversion is calculated using the following formula, which measures the change in the ratio of the aliphatic C=C peak to the internal reference peak before and after curing.

$$\text{DC (\%)} = [1 - ((\text{Abs C=C} / \text{Abs Ref})_{\text{cured}} / (\text{Abs C=C} / \text{Abs Ref})_{\text{uncured}})] * 100$$

- Where:

- Abs C=C is the absorbance peak height of the aliphatic C=C bond ($\sim 1637\text{ cm}^{-1}$).


- Abs Ref is the absorbance peak height of the internal reference peak.
- The subscripts cured and uncured refer to the spectra recorded after and before polymerization, respectively.
- Replication:
 - Repeat the procedure at least three times (n=3) for each experimental group to ensure statistical validity.

[Click to download full resolution via product page](#)**Caption:** Workflow for measuring Degree of Conversion via FTIR.

Mandatory Visualizations

The following diagram illustrates the key relationships between experimental variables and the final degree of conversion.

[Click to download full resolution via product page](#)**Caption:** Key factors influencing the Degree of Conversion.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. mdpi.com [mdpi.com]

- 2. The Relationship between the Degree of Conversion in Dental Dimethacrylate Polymers Determined by Infrared Spectroscopy and Polymerization Shrinkage | MDPI [mdpi.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. tsapps.nist.gov [tsapps.nist.gov]
- 5. felipeschneider.com.br [felipeschneider.com.br]
- 6. The effects of light intensity, temperature, and comonomer composition on the polymerization behavior of dimethacrylate dental resins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. addent.com [addent.com]
- 8. Effect of temperature on the degree of conversion and working time of dual-cured resin cements exposed to different curing conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Preparation of Ethylene Glycol Dimethacrylate (EGDMA)-Based Terpolymer as Potential Sorbents for Pharmaceuticals Adsorption - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Polymerisation inhibitor - Wikipedia [en.wikipedia.org]
- 11. Effect of photoinitiator on degree of conversion of unfilled light-cured resin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Effect of different photoinitiator systems on conversion profiles of a model unfilled light-cured resin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 18. scispace.com [scispace.com]
- To cite this document: BenchChem. [Technical Support Center: Improving the Degree of Conversion of DEGDMA Monomers]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b134921#improving-the-degree-of-conversion-of-degdma-monomers>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com